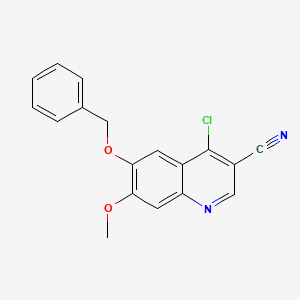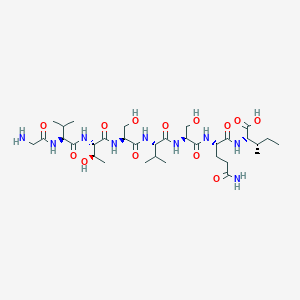
Lead--tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane (1/1) is a complex organophosphorus compound It is characterized by the presence of lead and a phosphane group, which is bonded to tributyl, 2,3-dichlorophenyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its efficiency and versatility. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can yield various phosphines . The reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Applications De Recherche Scientifique
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in biochemical studies to investigate the interactions of phosphines with biological molecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The molecular targets include transition metals, and the pathways involved often relate to the formation and stabilization of reactive intermediates in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylphosphine: Similar in structure but lacks the lead and dichlorophenyl groups.
Triphenylphosphine: Contains three phenyl groups instead of the tributyl and dichlorophenyl groups.
Dichlorophenylphosphine: Contains the dichlorophenyl group but lacks the tributyl and lead components.
Uniqueness
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane is unique due to the combination of lead and the specific arrangement of tributyl, dichlorophenyl, and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in catalysis and material science.
Propriétés
Numéro CAS |
583885-32-9 |
|---|---|
Formule moléculaire |
C24H35Cl2PPb |
Poids moléculaire |
632 g/mol |
InChI |
InChI=1S/C24H35Cl2P.Pb/c1-4-7-18-27(19-8-5-2,20-9-6-3,21-14-11-10-12-15-21)23-17-13-16-22(25)24(23)26;/h10-17H,4-9,18-20H2,1-3H3; |
Clé InChI |
OLGBQLJZCAHQKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)(CCCC)(C1=CC=CC=C1)C2=C(C(=CC=C2)Cl)Cl.[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


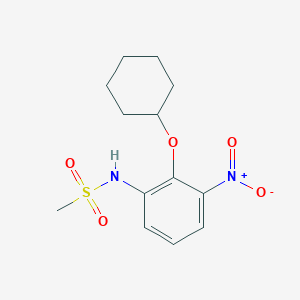
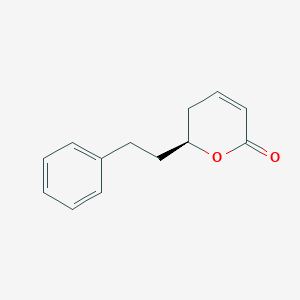
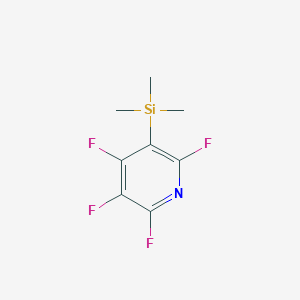
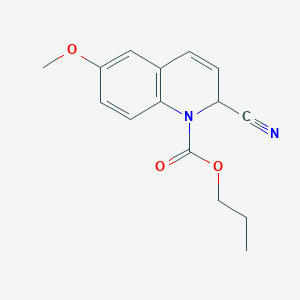
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
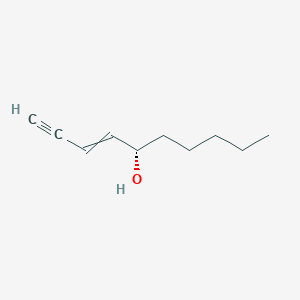
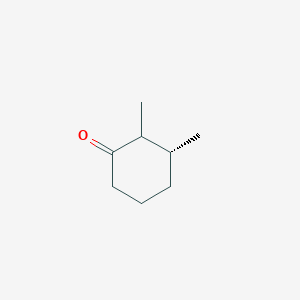
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
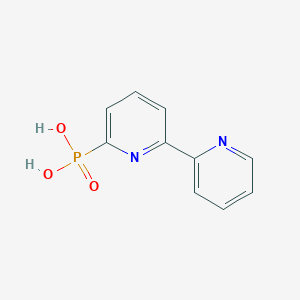
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
